molecular formula C8H10N2O2 B14850244 1-[4-(Aminomethyl)-6-hydroxypyridin-2-YL]ethanone

1-[4-(Aminomethyl)-6-hydroxypyridin-2-YL]ethanone

Cat. No.: B14850244
M. Wt: 166.18 g/mol
InChI Key: RTLGCIMVXXRWOM-UHFFFAOYSA-N
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Description

1-[4-(Aminomethyl)-6-hydroxypyridin-2-YL]ethanone is a chemical compound with the molecular formula C8H10N2O2 and a molecular weight of 166.18 g/mol This compound is characterized by the presence of a pyridine ring substituted with an aminomethyl group and a hydroxyl group, along with an ethanone moiety

Preparation Methods

The synthesis of 1-[4-(Aminomethyl)-6-hydroxypyridin-2-YL]ethanone can be achieved through several synthetic routes. One common method involves the reaction of 2-chloro-4-(aminomethyl)-6-hydroxypyridine with acetyl chloride under basic conditions. The reaction typically proceeds as follows:

    Starting Materials: 2-chloro-4-(aminomethyl)-6-hydroxypyridine and acetyl chloride.

    Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine at room temperature.

    Procedure: The starting materials are mixed in a suitable solvent (e.g., dichloromethane) and stirred for several hours. The product is then isolated by filtration and purified by recrystallization.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-[4-(Aminomethyl)-6-hydroxypyridin-2-YL]ethanone undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups using appropriate reagents.

Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkyl halides). Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[4-(Aminomethyl)-6-hydroxypyridin-2-YL]ethanone has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.

    Biology: The compound’s structural features make it a potential candidate for studying enzyme interactions and receptor binding.

    Medicine: It may have potential therapeutic applications due to its ability to interact with biological targets.

    Industry: The compound can be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-[4-(Aminomethyl)-6-hydroxypyridin-2-YL]ethanone involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological macromolecules, while the hydroxyl and ethanone moieties can participate in various chemical interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s observed effects.

Comparison with Similar Compounds

1-[4-(Aminomethyl)-6-hydroxypyridin-2-YL]ethanone can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C8H10N2O2

Molecular Weight

166.18 g/mol

IUPAC Name

6-acetyl-4-(aminomethyl)-1H-pyridin-2-one

InChI

InChI=1S/C8H10N2O2/c1-5(11)7-2-6(4-9)3-8(12)10-7/h2-3H,4,9H2,1H3,(H,10,12)

InChI Key

RTLGCIMVXXRWOM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CC(=O)N1)CN

Origin of Product

United States

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